Perfluorobutylamine

Description

Perfluorobutylamine, systematically named 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(nonafluorobutyl)butan-1-amine, is a fully fluorinated tertiary amine with the molecular formula C₁₂F₂₇N and a molecular weight of 671.09 g/mol . Its CAS Registry Number is 311-89-7, and it is commonly referred to by trade names such as FC-43 or Fluorinert FC-43 . Structurally, this compound consists of three perfluorobutyl chains (C₄F₉) bonded to a central nitrogen atom, rendering it chemically inert and thermally stable due to the strength of carbon-fluorine bonds .

This compound is widely utilized in analytical chemistry as a mass spectrometry tuning standard (e.g., in GC/MS-SIM instruments) due to its well-characterized fragmentation pattern, which produces distinct ions at m/z 69, 219, and 502 . Its stability under plasma conditions (e.g., microwave-induced plasmas) has also been studied, with fragmentation patterns influenced by plasma power and gas composition . Additionally, this compound has historical applications as a heat-transfer fluid and oxygen carrier in biomedical and industrial contexts .

Properties

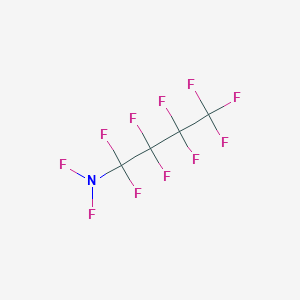

CAS No. |

812-47-5 |

|---|---|

Molecular Formula |

C4F11N |

Molecular Weight |

271.03 g/mol |

IUPAC Name |

N,N,1,1,2,2,3,3,4,4,4-undecafluorobutan-1-amine |

InChI |

InChI=1S/C4F11N/c5-1(6,3(9,10)11)2(7,8)4(12,13)16(14)15 |

InChI Key |

AEDVWMXHRPMJAD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(N(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorobutylamine is typically synthesized through the electrofluorination of tributylamine using hydrogen fluoride as both the solvent and the fluorine source. The reaction can be represented as follows:

N(CH2CH2CH2CH3)3+27HF→N(CF2CF2CF2CF3)3+27H2

This method ensures the complete fluorination of the butyl groups, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the electrofluorination process is scaled up to produce large quantities of this compound. The process involves the use of specialized electrochemical cells and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Perfluorobutylamine primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with an amine may result in the formation of a perfluoroalkylated amine, while reaction with an alcohol may yield a perfluoroalkylated ether .

Scientific Research Applications

Perfluorotributylamine (PFTBA), also known as FC43, is an organic compound with the chemical formula N(CF2CF2CF2CF3)3. It is a colorless liquid in which all of the hydrogen atoms are replaced with fluorine atoms . PFTBA is made for the electronics industry, along with other perfluoroalkylamines .

Uses of Perfluorotributylamine

PFTBA has various commercial, laboratory, and scientific applications, including:

- Artificial Blood: PFTBA is used as an ingredient in Fluosol, an artificial blood. This application exploits the high solubility of oxygen and carbon dioxide in the solvent, as well as the low viscosity and toxicity .

- Coolant liquid: It is a component of Fluorinert coolant liquids and is used to cool CPUs of some computers .

- Calibration substance: The compound is used as a calibrant in gas chromatography when the analytical technique uses mass spectrometry as a detector to identify and quantify chemical compounds in gases or liquids . When undergoing ionization in the mass spectrometer, the compound decomposes in a repeatable pattern to form fragments of specific masses, which can be used to tune the mass response and accuracy of the mass spectrometer. Most commonly used ions are those with approximate mass of 69, 131, 219, 414 and 502 atomic mass units .

- Laboratory Supplies: PFTBA can be used for vapor sterilization of laboratory/medical equipment .

- Electronic Industry: PFTBA is used as a functional fluid in closed systems within the computer and electronic product manufacturing . It is also used as a liquid impregnant for capacitors .

- Medicinal Utensils: PFTBA is used in retinal detachment surgery and proliferative vitreoretinopathy .

- Pharmaceuticals: It can be used as a dispersing agent for pharmaceutical applications .

- Biotechnology: PFTBA can supply oxygen and other gases to cells in culture .

- Production of Plastic and Rubber: It can be used as a mold release agent in general .

- Electronic Devices: PFTBA is used in capacitors .

- Soldering: PFTBA can be a vapor phase fluid in soldering .

- Semiconductor Industry: It can be used as a rinsing agent for semiconductor devices .

- Selective determination of pyridine alkaloids: PFTBA ions are used for the selective determination of tobacco pyridine alkaloids by ion trap mass spectrometry (IT-MS) .

Mechanism of Action

The mechanism by which perfluorobutylamine exerts its effects is primarily due to its high electronegativity and chemical inertness. The fluorine atoms create a strong electron-withdrawing effect, reducing the basicity of the central amine. This property allows this compound to interact with various molecular targets and pathways, particularly in applications involving gas solubility and thermal stability .

Comparison with Similar Compounds

Key Findings:

Structural and Functional Differences :

- This compound lacks acidic functional groups (e.g., -COOH in PFBA/PFOA or -SO₃H in PFBS), contributing to its neutral character and distinct reactivity .

- Shorter-chain PFAS like PFBA and PFBS are increasingly used as alternatives to long-chain compounds (e.g., PFOA) due to regulatory restrictions, though their environmental impact remains under scrutiny .

Environmental Persistence :

- This compound’s fully fluorinated structure and lack of degradable functional groups suggest high environmental persistence , similar to long-chain PFAS like PFOA . In contrast, PFBA degrades more readily in advanced oxidation processes (e.g., hydroxyl radical reactions) .

Analytical Utility: Unlike PFBA or PFOA, this compound is non-polar and volatile, making it ideal for gas-phase ionization studies and mass spectrometry calibration .

PFOA, a known carcinogen, is being phased out globally, while PFBS and PFBA are considered lower-risk substitutes .

Research Findings and Implications

- Degradation Behavior : this compound resists breakdown under standard environmental conditions, whereas PFBA degrades via advanced oxidation with half-lives dependent on reaction kinetics (e.g., 6:2 fluorotelomer sulfonate degradation pathways) .

- Analytical Performance : In plasma mass spectrometry, this compound’s fragmentation is power-dependent, producing reproducible ion ratios critical for instrument tuning . This contrasts with hydrocarbons like hexane, which exhibit less predictable fragmentation .

- Regulatory Trends : The shift toward short-chain PFAS highlights the need for continuous monitoring, as even alternatives like PFBA may accumulate in aquatic systems .

Q & A

Basic Research Questions

Q. How is perfluorobutylamine structurally characterized, and what analytical techniques are recommended for its identification in experimental settings?

- Methodological Answer : this compound (PFBA) is characterized using nuclear magnetic resonance (NMR) for fluorine-19 (<sup>19</sup>F) spectral analysis and gas chromatography-mass spectrometry (GC/MS) for molecular weight confirmation. In GC/MS systems, PFBA is utilized as a tuning compound (e.g., PFTBA) to calibrate ion ratios (e.g., 69/70, 219/220, 502/503 m/z) and ensure mass accuracy (±0.1 amu). Researchers must validate peak width (0.5 ±0.2 amu at half-height) daily to maintain instrument precision .

Q. What are the established applications of this compound in laboratory instrumentation, and how do these uses influence experimental design?

- Methodological Answer : PFBA serves as a reference standard in GC/MS tuning to ensure analytical reproducibility. Experimental designs incorporating PFBA must adhere to EPA Method TO-15 requirements, including daily verification of ion source stability and mass axis alignment. This ensures reliable detection of volatile organic compounds at parts-per-trillion levels, particularly in environmental air sampling studies .

Advanced Research Questions

Q. What are the current challenges in quantifying this compound in environmental matrices, and what methodological adjustments improve detection limits?

- Methodological Answer : Challenges include matrix interference from co-eluting fluorinated compounds and low environmental concentrations (ng/L range). Solid-phase extraction (SPE) with fluorophilic sorbents (e.g., graphitized carbon) improves pre-concentration, while high-resolution mass spectrometry (HRMS) with MS/MS fragmentation reduces false positives. Method validation should include spike-and-recovery tests in groundwater and serum matrices to assess accuracy .

Q. How do conflicting reports on this compound’s environmental persistence and bioaccumulation potential inform risk assessment models?

- Methodological Answer : Discrepancies arise from variations in study design (e.g., aerobic vs. anaerobic degradation conditions) and analytical sensitivity. Researchers should conduct systematic reviews using PRISMA guidelines to synthesize data across studies. For bioaccumulation, integrate fugacity modeling with in vivo bioassays (e.g., zebrafish models) to resolve contradictions between predicted and observed bioaccumulation factors (BAFs) .

Q. What in vitro or in vivo models are optimal for studying this compound’s toxicokinetics, and how do researchers validate these models against human biomarker data?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are used for hepatic uptake studies, while human hepatocyte cell lines (e.g., HepG2) assess metabolic clearance. Validation requires cross-species comparison of serum-to-liver concentration ratios and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of matched human serum/urine samples to confirm renal excretion pathways .

Q. How can computational methods (e.g., QSAR, molecular docking) predict this compound’s interactions with biological receptors, and what validation experiments are required?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models predict PFBA’s binding affinity to peroxisome proliferator-activated receptors (PPARs). Molecular docking simulations (e.g., AutoDock Vina) identify potential binding pockets. Experimental validation involves competitive binding assays using fluorescence polarization and in vitro reporter gene assays (e.g., PPARγ transactivation) to confirm computational predictions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in this compound’s reported half-life in aquatic systems?

- Methodological Answer : Contradictions often stem from differences in experimental conditions (pH, microbial communities). Resolve by standardizing OECD 309 guidelines for water-sediment testing and conducting meta-regression analyses to identify confounding variables (e.g., temperature, organic carbon content). Replicate studies under controlled mesocosm conditions to isolate degradation pathways .

Research Design Considerations

Q. What strategies ensure ethical and feasible human biomonitoring studies for this compound exposure?

- Methodological Answer : Adopt longitudinal cohort designs with stratified sampling (e.g., occupationally exposed workers vs. general population). Use IRB-approved protocols for serum collection and anonymize data to comply with GDPR. Cross-validate LC-MS/MS results with external quality assurance programs (e.g., HBM4EU) to minimize analytical bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.